(2S)-N3-Haba

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

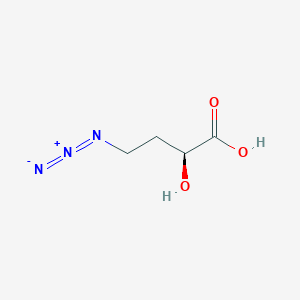

(2S)-4-azido-2-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c5-7-6-2-1-3(8)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERAIPHBLAAUFG-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S)-4-azido-2-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-azido-2-hydroxybutanoic acid, commonly referred to as (2S)-N3-Haba, is a bifunctional chemical reagent of significant interest in the fields of bioconjugation and chemical biology. Its structure incorporates a carboxylic acid, a hydroxyl group, and a terminal azide, making it a valuable building block for the synthesis of complex molecules and bioconjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and visualizations of relevant chemical transformations and workflows.

Chemical Properties

(2S)-4-azido-2-hydroxybutanoic acid is a chiral molecule with the (S) configuration at the carbon bearing the hydroxyl group. The presence of the azide functional group makes it a key component in "click chemistry," a set of powerful, selective, and high-yield reactions for covalently linking molecules.

General Properties

| Property | Value | Source |

| IUPAC Name | (2S)-4-azido-2-hydroxybutanoic acid | Bapeks |

| Common Name | This compound | MedChemExpress |

| CAS Number | 959148-55-1 | MedChemExpress |

| Molecular Formula | C4H7N3O3 | MedChemExpress |

| Molecular Weight | 145.12 g/mol | MedChemExpress |

| SMILES | [N-]=[N+]=NCC--INVALID-LINK--C(O)=O | MedChemExpress |

Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents. |

| pKa | Data not available | - |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (2S)-4-azido-2-hydroxybutanoic acid are not widely published. Researchers synthesizing or using this compound would typically verify its structure using these techniques. Below are the expected characteristic signals based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a multiplet for the proton on the chiral carbon bearing the hydroxyl group, multiplets for the two methylene groups, and exchangeable protons for the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Four distinct carbon signals are expected, corresponding to the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the two methylene carbons. The carbon attached to the azide group would show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

O-H stretch (alcohol): Broad band around 3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

N₃ stretch (azide): Strong, sharp band around 2100 cm⁻¹

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (145.12 g/mol ). Fragmentation patterns would likely involve the loss of N₂, H₂O, and COOH.

Experimental Protocols

The primary application of (2S)-4-azido-2-hydroxybutanoic acid is in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable and specific linkage of this molecule to another molecule containing a terminal alkyne.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing biomolecule with (2S)-4-azido-2-hydroxybutanoic acid.

Materials:

-

(2S)-4-azido-2-hydroxybutanoic acid

-

Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

DMSO (for dissolving reagents if necessary)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of (2S)-4-azido-2-hydroxybutanoic acid in a suitable solvent (e.g., water or DMSO).

-

Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and (2S)-4-azido-2-hydroxybutanoic acid. The molar ratio will depend on the specific application and may require optimization, but a 5- to 10-fold molar excess of the azide is common.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.

-

-

Purification:

-

Following incubation, remove the copper catalyst and excess reagents. This can be achieved by various methods depending on the nature of the conjugate, including size-exclusion chromatography, dialysis, or affinity chromatography.

-

-

Analysis:

-

Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Visualizations

Chemical Structure and Functional Groups

Caption: Functional groups of (2S)-4-azido-2-hydroxybutanoic acid.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a CuAAC bioconjugation reaction.

Signaling Pathway Application (Conceptual)

As a bioorthogonal linker, this compound does not directly participate in signaling pathways. Instead, it is used to attach probes or drugs to biomolecules to study these pathways. The diagram below illustrates this concept.

Caption: Conceptual use of this compound for studying signaling pathways.

Conclusion

(2S)-4-azido-2-hydroxybutanoic acid is a versatile chemical tool with significant applications in modern drug development and chemical biology. Its trifunctional nature allows for its incorporation into a wide range of molecules, and its azide group provides a reliable handle for bioconjugation through click chemistry. While detailed physical and spectroscopic data are not widely available, its utility in well-established experimental protocols makes it a valuable reagent for researchers. The provided protocols and visualizations serve as a guide for the effective application of this compound in the laboratory.

An In-depth Technical Guide to (2S)-4-azido-2-hydroxybutanoic acid ((2S)-N3-Haba)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-azido-2-hydroxybutanoic acid, commonly referred to as (2S)-N3-Haba, is a bifunctional molecule of significant interest in chemical biology and drug discovery. Its structure incorporates a carboxylic acid, a hydroxyl group with (S)-stereochemistry, and a terminal azide moiety. This unique combination of functional groups makes it a valuable building block and a versatile tool for "click chemistry," a powerful bioorthogonal ligation strategy. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its utility as a molecular probe for elucidating biological pathways and identifying therapeutic targets.

Structure and Physicochemical Properties

This compound is a chiral carboxylic acid. The "N3" designation in its common name refers to the presence of an azide (-N₃) group. The stereochemistry at the C2 position is crucial for its interaction with biological systems and for its use as a chiral building block in synthesis.

Chemical Structure:

Figure 1: Chemical structure of (2S)-4-azido-2-hydroxybutanoic acid.

Physicochemical and Spectroscopic Data:

The following table summarizes key physicochemical properties and predicted spectroscopic data for this compound. Experimental data for this specific molecule is not widely available in the public domain; therefore, some values are based on computational predictions or data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₄H₇N₃O₃ | Calculated |

| Molecular Weight | 145.12 g/mol | Calculated |

| CAS Number | 959148-55-1 | Commercial Supplier |

| Appearance | Expected to be a solid or oil | N/A |

| Predicted ¹H NMR | See Note 1 | Predicted |

| Predicted ¹³C NMR | See Note 2 | Predicted |

| Mass Spectrometry | Expected [M-H]⁻ at m/z 144.0415 | Predicted |

Note 1 (Predicted ¹H NMR, D₂O, 400 MHz): δ (ppm): ~4.2 (dd, 1H, H-2), ~3.5 (t, 2H, H-4), ~2.0 (m, 2H, H-3). Note 2 (Predicted ¹³C NMR, D₂O, 100 MHz): δ (ppm): ~178 (C=O), ~70 (C-2), ~50 (C-4), ~35 (C-3).

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available and inexpensive starting material, γ-butyrolactone. The key steps involve the stereoselective introduction of a hydroxyl group, followed by conversion of a suitable leaving group to the azide.

Overall Synthetic Scheme:

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols:

Step 1: Synthesis of (S)-2-bromo-γ-butyrolactone

-

Materials: (S)-2-hydroxy-γ-butyrolactone, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dichloromethane (DCM).

-

Procedure: To a solution of (S)-2-hydroxy-γ-butyrolactone (1.0 eq) in anhydrous DCM at 0 °C is added triphenylphosphine (1.2 eq). Carbon tetrabromide (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-2-bromo-γ-butyrolactone.

Step 2: Synthesis of (S)-4-azido-2-hydroxybutanoic acid

-

Materials: (S)-2-bromo-γ-butyrolactone, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure: To a solution of (S)-2-bromo-γ-butyrolactone (1.0 eq) in DMF is added sodium azide (1.5 eq). The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to hydrolysis.

Step 3: Hydrolysis to (2S)-4-azido-2-hydroxybutanoic acid

-

Materials: Crude product from Step 2, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure: The crude azido-lactone from the previous step is dissolved in a solution of sodium hydroxide (2.0 eq) in water. The mixture is stirred at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled to 0 °C and acidified to pH 2-3 with 1M HCl. The aqueous solution is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2S)-4-azido-2-hydroxybutanoic acid. The product can be further purified by crystallization or chromatography if necessary.

Yield and Purity Data (Expected):

| Step | Product | Expected Yield | Purity Assessment |

| 1. Bromination | (S)-2-bromo-γ-butyrolactone | 70-85% | NMR, TLC |

| 2. Azidation | (S)-4-azido-2-hydroxybutanoic acid | 80-95% | NMR, TLC |

| 3. Hydrolysis | (2S)-4-azido-2-hydroxybutanoic acid | >90% | NMR, HPLC, MS |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a molecular probe in "click" chemistry-based approaches, such as Activity-Based Protein Profiling (ABPP). The terminal azide group allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) to the molecule after it has interacted with its biological target.

Workflow for Target Identification using this compound:

Figure 3: Workflow for identifying protein targets of a this compound-based probe.

This workflow enables researchers to:

-

Identify molecular targets of bioactive small molecules: By synthesizing derivatives of a hit compound with a this compound linker, the protein targets responsible for the compound's activity can be identified.

-

Profile enzyme activity: Probes incorporating this compound can be designed to covalently modify the active site of specific enzymes, allowing for the assessment of their activity in complex biological samples.

-

Map protein-protein interactions: this compound can be used to create cross-linking reagents to study protein complexes.

Conclusion

(2S)-4-azido-2-hydroxybutanoic acid is a valuable and versatile chemical tool for researchers in the life sciences. Its straightforward synthesis and the bioorthogonality of its azide group make it an ideal component for the design and application of chemical probes to explore complex biological systems. The ability to use this compound in click chemistry-based workflows provides a powerful method for target identification and validation, thereby accelerating the drug discovery and development process.

(2S)-N3-Haba mechanism of action

An In-depth Technical Guide on (2S)-N3-Haba: A Re-evaluation of its Function Beyond a Direct Mechanism of Action

Executive Summary

Initial inquiries into the mechanism of action of this compound as a direct inhibitor of asparagine synthetase (ASNS) have revealed a fundamental misunderstanding of its primary scientific application. This technical guide clarifies that this compound is not a pharmacological inhibitor with a direct mechanism of action on ASNS. Instead, it is a specialized chemical tool, specifically a click chemistry reagent. Its utility in the context of ASNS research, and biomedical science at large, lies in its ability to be covalently linked to other molecules through a highly specific and efficient chemical reaction. This guide provides a detailed overview of its chemical nature, its role in click chemistry, and potential experimental applications for researchers, scientists, and drug development professionals.

This compound: A Click Chemistry Reagent

This compound has been identified as a reagent used in click chemistry.[1] This class of chemical tools is not designed to inhibit enzymes like asparagine synthetase directly but to participate in specific chemical ligations. The name itself provides insight into its chemical structure:

-

(2S)- : Denotes a specific stereoisomer at the second carbon atom of the core molecule, indicating a precise three-dimensional arrangement of its atoms.

-

-N3 : Refers to the presence of an azide functional group (-N=N+=N-), which is a key component for click chemistry reactions.

-

HABA : This acronym commonly refers to 4'-hydroxyazobenzene-2-carboxylic acid, a chromogenic molecule used in assays, particularly for quantifying biotin.[2][3][4]

Therefore, this compound is a derivative of HABA that has been modified to include an azide group with a defined stereochemistry, repurposing it from a simple dye into a versatile chemical biology tool.

The "Mechanism of Action": Click Chemistry Explained

The "mechanism of action" of this compound is not a biological one but a chemical one. It functions through a process called click chemistry, a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group in this compound is one half of a reactive pair. It can react with an alkyne group in one of two main ways:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is catalyzed by copper(I) and results in the formation of a stable triazole ring, covalently linking the azide-containing molecule with the alkyne-containing molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free version of the reaction that uses a strained cyclooctyne (like DBCO or BCN) to react with the azide. The release of ring strain drives the reaction forward, making it suitable for use in living cells where copper can be toxic.

Due to these properties, this compound is not an inhibitor of asparagine synthetase. There is no evidence to suggest that it binds to the active site of ASNS or allosterically modulates its function. Consequently, quantitative pharmacological data such as IC50 or Ki values are not applicable to this compound in the context of ASNS inhibition.

Potential Experimental Applications in Asparagine Synthetase Research

While not an inhibitor, this compound could be a valuable tool for studying asparagine synthetase. Its utility would be in experiments that involve labeling, tracking, or conjugating molecules of interest to ASNS or its substrates.

Potential Experimental Protocols:

-

Synthesis of an ASNS-Targeted Probe: A known ligand or inhibitor of ASNS could be chemically modified to include an alkyne group. This alkyne-modified ligand could then be incubated with cells or a protein lysate. Subsequent introduction of this compound and the appropriate catalyst (for CuAAC) or allowing for a spontaneous reaction (for SPAAC) would lead to the covalent attachment of the HABA dye to the ligand-bound protein. The chromogenic property of the HABA moiety could then be used for detection or quantification.

-

General Workflow for Labeling a Target Protein:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified target molecule (e.g., an ASNS ligand) in a suitable buffer.

-

Dissolve this compound in an appropriate solvent (e.g., DMSO).

-

-

Labeling Reaction:

-

Incubate the alkyne-modified target with this compound.

-

If using CuAAC, add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to catalyze the reaction.

-

If using SPAAC, ensure the alkyne is a strained cyclooctyne and allow the reaction to proceed, typically at room temperature or 37°C.

-

-

Purification: Remove unreacted this compound and other reagents using methods like dialysis, size exclusion chromatography, or precipitation.

-

Analysis: Confirm the labeling of the target molecule using techniques such as SDS-PAGE with in-gel fluorescence (if the HABA moiety is fluorescent) or mass spectrometry.

-

Visualizing the Role of this compound

The following diagrams illustrate the chemical principles and potential experimental workflows involving this compound.

References

An In-depth Technical Guide to Click Chemistry Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] These reactions are characterized by their simplicity, reliability, and bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[2][3] This makes click chemistry an exceptionally powerful tool for bioconjugation—the covalent linking of two biomolecules or a biomolecule and a small molecule.[4] Its applications are vast and transformative, particularly in drug discovery, diagnostics, and materials science.[5]

The core principle of click chemistry lies in using highly energetic, yet stable, reactants that undergo a rapid and irreversible transformation to form a single, stable product. The most prominent examples of click reactions used in bioconjugation include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), Diels-Alder reactions, and thiol-ene reactions.

Core Click Chemistry Reactions: A Quantitative Comparison

The choice of a specific click chemistry reaction depends on several factors, including the desired reaction rate, the tolerance of the biological system to catalysts, and the specific functional groups available for modification. The following tables provide a comparative summary of quantitative data for the most common click chemistry reactions used in bioconjugation.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yields | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | >90% | High reaction rates, regioselective, but requires a potentially cytotoxic copper catalyst. |

| SPAAC | Strained Cyclooctyne + Azide | 10⁻³ - 1 | >85% | Copper-free and thus highly biocompatible for in vivo applications, but generally slower than CuAAC. |

| Diels-Alder (Inverse Electron Demand) | Electron-poor Diene (e.g., Tetrazine) + Strained Alkene/Alkyne (e.g., Norbornene, TCO) | 1 - 10⁶ | >95% | Extremely fast reaction kinetics, copper-free, and highly bioorthogonal. |

| Thiol-ene | Thiol + Alkene (Ene) | 10⁻¹ - 10² | >90% | Can be initiated by light (photoclick), providing spatiotemporal control; can be catalyst-free. |

Key Click Chemistry Reactions and Mechanisms

This section details the mechanisms of the primary click chemistry reactions used in bioconjugation and provides diagrams to illustrate these processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by copper(I), which dramatically accelerates the reaction rate compared to the uncatalyzed version.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. The release of ring strain provides the driving force for the reaction.

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments using click chemistry.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC

This protocol outlines the conjugation of an azide-modified cytotoxic drug to an antibody functionalized with a terminal alkyne.

Materials:

-

Alkyne-modified antibody (in PBS or other suitable buffer)

-

Azide-modified drug (dissolved in DMSO or DMF)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Prepare fresh sodium ascorbate solution.

-

Equilibrate the SEC column with PBS.

-

-

Catalyst Premix:

-

In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.

-

Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.

-

Add the Cu(I)/THPTA complex to the reaction mixture. A typical final concentration for the copper catalyst is 25 equivalents relative to the azide.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 40 equivalents relative to the azide.

-

Gently mix and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC using an SEC column to remove unreacted drug, catalyst, and other small molecules.

-

Collect the fractions containing the purified ADC.

-

-

Analysis:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

-

Protocol 2: Fluorescent Labeling of Live Cells using SPAAC

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express azide functionalities with a fluorescent probe containing a strained alkyne.

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) dissolved in DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cell surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells twice with warm PBS to remove unincorporated precursor.

-

-

Labeling Reaction:

-

Prepare a solution of the strained alkyne-fluorophore in cell culture medium at the desired final concentration (typically 1-10 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove excess fluorescent probe.

-

-

Imaging/Analysis:

-

Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.

-

Click Chemistry in Drug Development and Research Workflows

Click chemistry has become an indispensable tool in various research and development workflows. The following diagrams illustrate some of these applications.

Workflow for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to identify and characterize enzyme activities in complex biological systems. Click chemistry is often employed in a tandem labeling approach.

Workflow for Nanoparticle Surface Modification

Click chemistry provides a highly efficient and versatile method for functionalizing the surface of nanoparticles for applications in targeted drug delivery and imaging.

Troubleshooting Common Issues in Click Chemistry Bioconjugation

Even with the robustness of click chemistry, challenges can arise. This section provides a guide to troubleshooting common problems.

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction (CuAAC) | Oxidation of Cu(I) to inactive Cu(II) | Degas solutions; use freshly prepared sodium ascorbate; ensure an appropriate ligand (e.g., THPTA) is used to stabilize Cu(I). |

| Inhibitory buffer components | Avoid buffers containing chelating agents like Tris or high concentrations of chloride. Use buffers such as PBS, HEPES, or MOPS. | |

| Impure reagents | Use high-purity alkynes and azides. | |

| Low Yield (SPAAC) | Steric hindrance around the azide or cyclooctyne | Redesign the linker to increase the distance between the reactive group and the biomolecule. |

| Instability of the strained alkyne | Store strained alkynes under recommended conditions (cool, dark, inert atmosphere) and use them promptly after reconstitution. | |

| Low reactivity of the cyclooctyne | Consider using a more reactive strained alkyne (e.g., BCN or DBCO) if compatible with the system. | |

| High Background Signal (Fluorescence Labeling) | Non-specific binding of the fluorescent probe | Decrease the probe concentration; increase the number and duration of washing steps; include a blocking agent like BSA. |

| Reaction of strained alkynes with thiols | If labeling proteins, consider pre-treating with a thiol-blocking agent if non-specific labeling is observed. | |

| Precipitation during Reaction | Poor solubility of reactants or product | Add a co-solvent like DMSO or DMF (up to 10-20% if tolerated by the biomolecule); ensure adequate mixing. |

| Aggregation of biomolecules | Optimize buffer conditions (pH, ionic strength); work at lower concentrations if possible. |

Conclusion

Click chemistry has fundamentally reshaped the landscape of bioconjugation, offering a suite of powerful tools for the precise and efficient modification of biomolecules. From the rapid and robust CuAAC to the biocompatible SPAAC and the ultrafast Diels-Alder reactions, researchers have an array of options to suit their specific needs. By understanding the core principles, quantitative aspects, and experimental nuances of these reactions, scientists and drug development professionals can leverage the full potential of click chemistry to advance their research and develop next-generation therapeutics and diagnostics.

References

- 1. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-N3-Haba: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (2S)-N3-Haba, a click chemistry reagent. Due to the limited availability of specific data for the azide-functionalized molecule, this document leverages data for the parent compound, (S)-3-Amino-4-hydroxybutanoic acid, as a proxy and outlines established, best-practice methodologies for comprehensive characterization.

Introduction to this compound

This compound is an azide-containing derivative of hydroxybutanoic acid, designed for use in click chemistry applications.[1][2] Click chemistry is a powerful tool for biological and pharmaceutical research, enabling the specific and high-yield covalent ligation of molecules.[1] The azide group allows this compound to be conjugated with molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions.[1] Understanding the solubility and stability of this reagent is critical for its effective use in experimental design, ensuring reproducible results, and for its potential development in pharmaceutical contexts.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or reagent is a critical physicochemical property that influences its bioavailability, formulation, and in-vitro experimental performance.[3] Solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.

Quantitative Solubility Data

Table 1: Solubility of (S)-3-Amino-4-hydroxybutanoic acid

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |

| Water | 16.67 | 139.94 | Ultrasonic assistance may be required. |

This data is for the parent compound (S)-3-Amino-4-hydroxybutanoic acid and should be considered an estimate for this compound. Experimental verification is required.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound like this compound:

-

pH: The presence of amino and carboxylic acid groups means the molecule's ionization state is pH-dependent. Solubility is typically lowest at the isoelectric point and increases in acidic or basic conditions.

-

Temperature: Solubility of most solid compounds in liquids increases with temperature. However, this relationship must be determined empirically.

-

Solvent Polarity: The polarity of the solvent relative to the solute is a key determinant of solubility. Polar solvents like water, methanol, and DMSO are likely candidates for dissolving this compound.

-

Crystalline Form: Different polymorphic or amorphous forms of a solid can exhibit different solubilities.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: Prepare a series of vials with a fixed volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, DMSO).

-

Addition of Compound: Add an excess amount of this compound to each vial to create a suspension. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 rpm) followed by filtration of the supernatant through a 0.45 µm membrane filter.

-

Analysis: Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram 1: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This is essential for determining appropriate storage conditions and shelf-life.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test for lability to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test for lability to base-catalyzed degradation. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate sensitivity to oxidative stress. |

| Thermal | Dry heat at a temperature above accelerated testing (e.g., 60-80°C) for 48 hours. | To assess the intrinsic thermal stability of the molecule. |

| Photostability | Expose to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. | To determine if the compound is light-sensitive. |

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Table 3: ICH Recommended Long-Term and Accelerated Stability Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Intermediate testing is required if significant change occurs during accelerated testing.

Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential degradants and impurities. A gradient elution with a C18 column is a common starting point.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).

-

Stress Condition Exposure: Aliquot the stock solution into separate vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic) as detailed in Table 2. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

-

Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 12, 24 hours), take a sample from each stress condition. Neutralize the acid and base samples before analysis.

-

HPLC Analysis: Analyze all samples by the developed stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of remaining parent compound in each sample.

-

Determine the peak area of any degradation products.

-

Perform a peak purity analysis (e.g., with a photodiode array detector) to ensure the parent peak is not co-eluting with degradants.

-

If significant degradation occurs, further analysis by LC-MS can be used to identify the structure of the degradation products.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation stability study.

Conclusion and Recommendations

While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization. The solubility of its parent compound, (S)-3-Amino-4-hydroxybutanoic acid, is moderate in water, suggesting that this compound is likely to have utility in aqueous-based click chemistry reactions.

For researchers and developers, it is imperative to:

-

Experimentally verify the solubility of this compound in relevant buffers and solvent systems using the shake-flask protocol outlined.

-

Conduct a comprehensive forced degradation study to understand the compound's intrinsic stability and potential degradation pathways.

-

Establish appropriate storage conditions based on long-term stability data to ensure the reagent's integrity and performance over time. Standard recommendations for similar compounds include storage at -20°C, protected from light and moisture.

Adherence to these principles will ensure the reliable and effective application of this compound in research and development.

References

Unlocking Bioorthogonal Chemistry: An In-depth Technical Guide to (2S)-N3-Haba

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Role of (2S)-N3-Haba

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. This powerful technology allows for the specific labeling and tracking of biomolecules in their natural environment. At the heart of many bioorthogonal strategies is the "click chemistry" concept, characterized by reactions that are high-yielding, stereospecific, and generate minimal and inert byproducts.

A key player in the bioorthogonal toolkit is the azide functional group, which is abiotic and exceptionally stable in biological media. This compound, or (2S)-2-amino-4-azidobutanoic acid, is an azide-containing non-canonical amino acid that serves as a versatile building block for introducing this functionality into peptides, proteins, and other biomolecules. Its integration allows for subsequent covalent modification through two primary bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise attachment of reporter molecules, such as fluorophores for imaging, or therapeutic agents for targeted drug delivery.

Core Bioorthogonal Reactions with this compound

This compound's utility stems from its azide moiety, which can undergo highly specific cycloaddition reactions with alkyne-containing molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is characterized by its rapid kinetics and high yields, typically forming a stable 1,4-disubstituted triazole linkage. While highly effective, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity. However, for in vitro applications such as protein labeling and sample analysis, CuAAC remains a robust and cost-effective method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction. SPAAC is the preferred method for live-cell imaging and in vivo applications where biocompatibility is paramount. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to enhance its efficiency.

Quantitative Data for Bioorthogonal Reactions

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Catalytic cycloaddition with a terminal alkyne | Catalyst-free cycloaddition with a strained cyclooctyne |

| Second-Order Rate Constant (k₂) | Generally 10² - 10³ M⁻¹s⁻¹ | ~0.34 M⁻¹s⁻¹ (with DBCO)[1], ~0.28 M⁻¹s⁻¹ (with BCN)[1] |

| Typical Reaction Yield | High to quantitative (>95%)[2][3][4] | High to quantitative (>90%) |

| Biocompatibility | Limited by copper cytotoxicity | Excellent for live-cell and in vivo applications |

| Reaction Time | Minutes to a few hours | Hours to overnight |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be adapted from established methods for the synthesis of non-canonical amino acids. A common strategy involves the use of a chiral starting material to establish the desired stereochemistry at the alpha-carbon. For example, a suitable protected derivative of (S)-aspartic acid or (S)-glutamic acid could serve as a precursor. The synthesis would likely involve the conversion of a carboxylic acid or alcohol functional group on the side chain to an azide, for instance, through a mesylation or tosylation followed by nucleophilic substitution with sodium azide. The final step would involve the deprotection of the amino and carboxyl groups to yield the desired (2S)-2-amino-4-azidobutanoic acid.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide and its subsequent labeling via CuAAC and SPAAC.

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-SPPS methodologies.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin

-

Fmoc-protected standard amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

To couple Fmoc-(2S)-N3-Haba, follow the same procedure as for standard amino acids.

-

-

Washing: After coupling, wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with DMF and DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether. Dry the peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Labeling of an this compound-Containing Peptide via CuAAC

Materials:

-

This compound-containing peptide

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Stock Solutions:

-

Peptide: 1 mM in PBS

-

Alkyne-reporter: 10 mM in DMSO

-

CuSO₄: 50 mM in water

-

Sodium ascorbate: 100 mM in water (prepare fresh)

-

THPTA: 50 mM in water

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

PBS to the final desired volume

-

Peptide stock solution (final concentration 100 µM)

-

Alkyne-reporter stock solution (final concentration 200 µM)

-

THPTA stock solution (final concentration 1 mM)

-

CuSO₄ stock solution (final concentration 200 µM)

-

-

Initiate Reaction: Add the sodium ascorbate stock solution to a final concentration of 2 mM to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Purification: Purify the labeled peptide from excess reagents using RP-HPLC or size-exclusion chromatography.

Protocol 3: Labeling of an this compound-Containing Peptide via SPAAC

Materials:

-

This compound-containing peptide

-

Strained alkyne-functionalized reporter molecule (e.g., DBCO-fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Stock Solutions:

-

Peptide: 1 mM in PBS

-

DBCO-reporter: 10 mM in DMSO

-

-

Reaction Setup: In a microcentrifuge tube, combine:

-

PBS to the final desired volume

-

Peptide stock solution (final concentration 100 µM)

-

DBCO-reporter stock solution (final concentration 200 µM)

-

-

Incubation: Incubate the reaction at 37°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.

-

Purification: Purify the labeled peptide using RP-HPLC or size-exclusion chromatography.

Applications and Workflows

The ability to specifically label biomolecules containing this compound opens up a wide range of applications in research and drug development.

Cellular Imaging

This compound can be used as a metabolic label to visualize newly synthesized proteins. Cells are incubated with this compound, which is incorporated into proteins by the cellular translational machinery. The azide-labeled proteins can then be visualized by SPAAC with a fluorophore-conjugated cyclooctyne.

Cellular imaging workflow using this compound.

Targeted Drug Delivery

This compound can be used to functionalize drug delivery vehicles, such as nanoparticles or antibodies, with targeting ligands. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, minimizing off-target effects.

Targeted drug delivery workflow.

Elucidation of Signaling Pathways

Bioorthogonal chemistry with this compound can be a powerful tool for studying protein-protein interactions and post-translational modifications within signaling pathways. By incorporating this compound into a protein of interest, researchers can "pull-down" interacting partners or identify modifications using azide-reactive probes.

Signaling pathway analysis workflow.

Conclusion

This compound is a valuable tool in the field of bioorthogonal chemistry, enabling the precise and specific modification of biomolecules. Its utility in both CuAAC and SPAAC reactions provides researchers with flexible strategies for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. The continued development of bioorthogonal methodologies promises to further expand the capabilities of researchers to probe and manipulate biological systems with unprecedented control.

References

Methodological & Application

Application Notes and Protocols for (2S)-N3-Haba Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a focus on the incorporation of the azido-amino acid (2S)-4-azido-2-hydroxybutanoic acid ((2S)-N3-Haba).[1][2][3] This reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide-containing molecule, such as this compound, and a terminal alkyne.[4] The versatility and biocompatibility of the CuAAC reaction have made it an invaluable tool in drug discovery, bioconjugation, and materials science.

The protocol described herein is a general guideline adaptable for various research applications. It outlines the use of a common catalytic system, CuSO₄ with a reducing agent (sodium ascorbate), and a stabilizing ligand to facilitate the reaction in aqueous or mixed solvent systems.

Experimental Protocols

General Protocol for this compound CuAAC Reaction

This protocol details the general procedure for the conjugation of this compound (the azide component) to a terminal alkyne-containing molecule.

Materials:

-

(2S)-4-azido-2-hydroxybutanoic acid (this compound)

-

Terminal alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand

-

Solvent: Degassed deionized water, phosphate-buffered saline (PBS), or a mixture of an organic solvent (e.g., DMSO, DMF, or t-butanol) and water.

-

Nitrogen or Argon gas for degassing

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10-100 mM stock solution of this compound in the chosen reaction solvent.

-

Prepare a 10-100 mM stock solution of the terminal alkyne in a compatible solvent.

-

Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50-100 mM stock solution of the ligand (THPTA or TBTA) in deionized water or a compatible solvent.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the this compound solution.

-

Add the terminal alkyne solution. The molar ratio of azide to alkyne can be varied, but a 1:1 to 1:1.5 ratio is common. For precious alkynes, a slight excess of the azide may be used.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A common molar ratio of ligand to copper is 5:1.

-

Add the CuSO₄ solution. The final concentration of copper can range from 0.05 to 0.25 mM.

-

Vortex the mixture gently.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically between 2.5 and 5 mM.

-

If the reaction is sensitive to oxygen, it is recommended to degas the solution by bubbling with nitrogen or argon for a few minutes before adding the sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Reaction Quench and Work-up:

-

The reaction can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

-

The product can be purified using standard techniques such as column chromatography, HPLC, or precipitation depending on the properties of the final conjugate.

-

Data Presentation

The following table summarizes typical quantitative parameters for a CuAAC reaction. These values can be optimized for specific substrates and applications.

| Parameter | Typical Range | Unit | Reference |

| Reactant Concentrations | |||

| Azide (this compound) | 1 - 10 | mM | |

| Alkyne | 1 - 15 | mM | |

| Catalyst System | |||

| CuSO₄ | 0.05 - 0.25 | mM | |

| Sodium Ascorbate | 2.5 - 5 | mM | |

| Ligand (THPTA/TBTA) | 0.25 - 1.25 | mM | |

| Ligand:Copper Ratio | 5:1 | ||

| Reaction Conditions | |||

| Temperature | Room Temperature | °C | |

| Reaction Time | 1 - 4 | hours | |

| pH | 4 - 12 |

Mandatory Visualization

The following diagrams illustrate the key aspects of the this compound CuAAC reaction.

Caption: General scheme of the this compound CuAAC reaction.

Caption: Experimental workflow for the this compound CuAAC reaction.

References

Application Notes and Protocols for (2S)-N3-Haba SPAAC with DBCO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (2S)-N3-Haba in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) functionalized molecules. This copper-free click chemistry is a powerful tool for bioconjugation in drug development and various life science applications.

Introduction to this compound and SPAAC Chemistry

This compound is a chemical reagent that contains an azide group, making it suitable for click chemistry reactions.[1] Click chemistry, known for its high yield, specificity, and simplicity, is widely used for conjugating various biomolecules such as proteins, nucleic acids, and lipids.[1]

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule like this compound.[2][3] This reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2] The resulting triazole linkage is highly stable. The bioorthogonal nature of the azide and DBCO groups ensures that they react specifically with each other without interfering with native biological functional groups.

Key Features of SPAAC with this compound and DBCO:

-

Biocompatible: The absence of a copper catalyst makes it ideal for use in living cells and organisms.

-

Highly Efficient: The reaction exhibits fast kinetics and high yields.

-

Bioorthogonal: The reacting moieties are specific and do not interfere with biological systems.

-

Stable Conjugation: Forms a stable triazole bond.

Applications in Drug Development and Research

The this compound SPAAC protocol with DBCO is a versatile tool with numerous applications in drug development and research, including:

-

Antibody-Drug Conjugates (ADCs): Covalent attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Peptide and Protein Labeling: Site-specific labeling of proteins and peptides with imaging agents (e.g., fluorophores) or other functional molecules.

-

Cell Surface Labeling and Tracking: Metabolic labeling of cell surface glycans with azide-containing sugars followed by reaction with a DBCO-fluorophore for live-cell imaging and tracking.

-

Biomolecule Immobilization: Attaching biomolecules to surfaces for diagnostic assays or other biotechnological applications.

Data Presentation

The efficiency of the SPAAC reaction is influenced by several factors, including the choice of reactants, buffer conditions, and temperature. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives

| Azide-Containing Molecule | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Reference(s) |

| Azide-containing peptide | DBCO-PEG | 0.34 | HBS buffer, pH 7.4 | 25 | |

| Azide-containing building block | BCN | 0.28 | MeOD | 25 | |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) | 25 and 37 | |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7) | 25 and 37 | |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | Not Specified |

Note: While specific kinetic data for this compound is not extensively published, the provided values for similar azide-containing molecules offer a reasonable expectation of reaction performance.

Experimental Protocols

This section provides detailed protocols for a general this compound SPAAC reaction with a DBCO-functionalized molecule, and a more specific application in the synthesis of an antibody-drug conjugate (ADC).

Protocol 1: General SPAAC Reaction with this compound and a DBCO-Functionalized Molecule

This protocol outlines the fundamental steps for conjugating this compound to a molecule functionalized with a DBCO group.

Materials:

-

This compound

-

DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-fluorophore)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or another suitable buffer at pH 7.0-8.5. Avoid buffers containing sodium azide.

-

Anhydrous DMSO or DMF for dissolving reactants

-

Purification system (e.g., size-exclusion chromatography, dialysis, RP-HPLC)

Procedure:

-

Dissolve Reactants:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

-

Dissolve the DBCO-functionalized molecule in the chosen reaction buffer. If the DBCO-molecule is not readily soluble in aqueous buffer, a stock solution can be prepared in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture.

-

-

SPAAC Reaction:

-

In a reaction vial, combine the this compound solution and the DBCO-functionalized molecule solution. A slight molar excess (1.2-1.5 equivalents) of one reactant is often used to ensure complete consumption of the other.

-

The final concentration of organic solvent in the reaction mixture should be kept low (typically <10-20%) to avoid denaturation of biomolecules.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the reactants.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by tracking the disappearance of the DBCO absorbance peak at approximately 309-310 nm using a UV-Vis spectrophotometer.

-

Alternatively, techniques like RP-HPLC or mass spectrometry can be used to monitor the formation of the product.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted starting materials.

-

The choice of purification method will depend on the properties of the conjugate. Common methods include size-exclusion chromatography, dialysis, or reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as mass spectrometry and analytical RP-HPLC.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound and a DBCO-Drug Linker

This protocol describes a two-step process for creating an ADC: first, functionalizing an antibody with this compound, and second, conjugating a DBCO-containing drug linker.

Part 1: Antibody Functionalization with this compound

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

This compound-NHS ester (or activate the carboxylic acid of this compound with EDC/NHS)

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare the Antibody:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

-

Prepare the this compound-NHS Ester:

-

Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

-

Antibody Labeling:

-

Add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quench the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the Azide-Modified Antibody:

-

Remove the excess this compound and quenching agent using a desalting column or by dialysis against the desired buffer (e.g., PBS).

-

Part 2: SPAAC Conjugation with DBCO-Drug Linker

Materials:

-

Azide-modified antibody from Part 1

-

DBCO-functionalized drug linker

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the DBCO-Drug Linker:

-

Prepare a stock solution of the DBCO-drug linker in a suitable organic solvent like DMSO.

-

-

Conjugation Reaction:

-

Add a 1.5-3 fold molar excess of the DBCO-drug linker to the azide-modified antibody.

-

Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.

-

-

Purify the ADC:

-

Purify the resulting ADC using size-exclusion chromatography to remove any unreacted drug linker.

-

-

Characterize the ADC:

-

Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

-

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

References

Application Notes and Protocols for Protein Labeling with (2S)-2-amino-4-azidobutanoic acid for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the proteome necessitates advanced methodologies for tracking protein synthesis and identifying newly expressed proteins in response to various stimuli. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications. This document provides detailed application notes and protocols for the use of (2S)-2-amino-4-azidobutanoic acid, a non-canonical amino acid, for the metabolic labeling of proteins for proteomic analysis.

(2S)-2-amino-4-azidobutanoic acid is an analog of the essential amino acid lysine, containing a terminal azide group. When introduced to cell culture media, it is incorporated into newly synthesized proteins by the cellular translational machinery. The azide group serves as a bioorthogonal handle, allowing for the specific and efficient attachment of reporter tags, such as biotin or fluorescent dyes, via click chemistry. This enables the enrichment and subsequent identification and quantification of nascent proteins by mass spectrometry. While structurally similar to the widely used L-azidohomoalanine (AHA), which is a methionine analog, (2S)-2-amino-4-azidobutanoic acid offers an alternative for probing protein synthesis, particularly in contexts where methionine metabolism may be a confounding factor.

Principle of the Method

The workflow for protein labeling with (2S)-2-amino-4-azidobutanoic acid involves several key steps:

-

Metabolic Labeling: Cells are cultured in a medium where lysine is replaced with (2S)-2-amino-4-azidobutanoic acid. The cells' translational machinery incorporates this azide-containing amino acid into newly synthesized proteins.

-

Cell Lysis: After the desired labeling period, cells are harvested and lysed to release the total proteome, which includes both pre-existing and newly synthesized, azide-labeled proteins.

-

Click Chemistry Reaction: An alkyne-containing reporter tag (e.g., alkyne-biotin) is covalently attached to the azide-labeled proteins through a CuAAC reaction.

-

Enrichment of Labeled Proteins: The biotinylated proteins are then selectively captured and enriched using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: The enriched proteins are proteolytically digested (e.g., with trypsin) while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

Materials:

-

Mammalian cells of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Lysine-free culture medium

-

(2S)-2-amino-4-azidobutanoic acid

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Culture mammalian cells to approximately 70-80% confluency in their standard complete culture medium.

-

Prepare the labeling medium by supplementing lysine-free medium with 10% dFBS and the desired final concentration of (2S)-2-amino-4-azidobutanoic acid (typically 50-200 µM).

-

Aspirate the complete medium from the cells and wash twice with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

-

Probe sonicator or microtip sonicator

-

Refrigerated centrifuge

Procedure:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-3 minutes to avoid overheating and protein denaturation.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the total proteome) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction for Biotin Tagging

Materials:

-

Cell lysate from Protocol 2

-

Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO/t-butanol)

-

Copper(II) sulfate (CuSO4) solution (50 mM)

-

Sodium ascorbate solution (50 mM, freshly prepared)

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (containing 1-2 mg of protein)

-

Add lysis buffer to a final volume of 90 µL.

-

Alkyne-biotin (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

-

Vortex briefly to mix.

-

Add CuSO4 to a final concentration of 1 mM.

-

Vortex briefly.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Protocol 4: Enrichment of Biotinylated Proteins

Materials:

-

Clicked lysate from Protocol 3

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (1% SDS in PBS)

-

Wash Buffer 2 (6 M Urea in PBS)

-

Wash Buffer 3 (50 mM Ammonium Bicarbonate)

-

Magnetic rack

Procedure:

-

Equilibrate the required amount of streptavidin magnetic beads by washing them three times with Wash Buffer 1.

-

Add the clicked lysate to the equilibrated beads.

-

Incubate for 1 hour at room temperature with gentle rotation to allow for binding of biotinylated proteins.

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads sequentially with:

-

Wash Buffer 1 (3 times)

-

Wash Buffer 2 (3 times)

-

Wash Buffer 3 (3 times)

-

-

After the final wash, resuspend the beads in 50 mM Ammonium Bicarbonate.

Protocol 5: On-Bead Digestion and Sample Preparation for LC-MS/MS

Materials:

-

Enriched beads from Protocol 4

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting spin tips

Procedure:

-

To the bead suspension, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

Add trypsin to the bead suspension (e.g., 1 µg of trypsin for 50 µg of protein) and incubate overnight at 37°C with shaking.

-

The next day, place the tube on a magnetic rack and carefully collect the supernatant containing the digested peptides.

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.

-

The eluted peptides are now ready for LC-MS/MS analysis.

Data Presentation

Quantitative data from proteomic experiments using (2S)-2-amino-4-azidobutanoic acid can be presented in a tabular format to facilitate comparison between different experimental conditions. The following is a hypothetical example of a quantitative proteomics experiment comparing a control and a drug-treated cell line.

Table 1: Quantitative Proteomic Analysis of Newly Synthesized Proteins in Response to Drug Treatment

| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.12 | 0.85 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.98 | 0.005 |

| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 0.25 | 0.72 |

| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | -1.52 | 0.012 |

| P08670 | VIM | Vimentin | 0.05 | 0.95 |

Visualizations

Experimental Workflow

Caption: Workflow for proteomic analysis using (2S)-2-amino-4-azidobutanoic acid.

Bioorthogonal Labeling and Enrichment Pathway

Caption: Schematic of bioorthogonal labeling and enrichment of newly synthesized proteins.

Application Notes and Protocols for Oligonucleotide Labeling using (2S)-N3-Haba

For Researchers, Scientists, and Drug Development Professionals

Introduction